molecular formula C30H39N7O3 B2913490 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-27-5

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

货号: B2913490
CAS 编号: 902929-27-5
分子量: 545.688
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a hybrid structure combining a piperazine-propanamide segment and a triazoloquinazolinone core. Key structural elements include:

  • Piperazine ring: Substituted with a 4-methoxyphenyl group at the 1-position, linked via a propyl chain to a propanamide group.
  • Triazoloquinazolinone moiety: Modified with a 2-methylpropyl (isobutyl) group at the 4-position and a 5-oxo functional group.

Its molecular complexity, including hydrogen-bond acceptors (amide, triazole, quinazolinone) and lipophilic substituents (isobutyl, methoxyphenyl), likely influences solubility, bioavailability, and target affinity .

属性

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N7O3/c1-22(2)21-36-29(39)25-7-4-5-8-26(25)37-27(32-33-30(36)37)13-14-28(38)31-15-6-16-34-17-19-35(20-18-34)23-9-11-24(40-3)12-10-23/h4-5,7-12,22H,6,13-21H2,1-3H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFLVEWDOGYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in regulating various physiological processes, including smooth muscle contraction and neurotransmitter release.

Mode of Action

The compound acts as an antagonist at the α1D and α1A adrenoceptors. This means it binds to these receptors and blocks their activation, preventing the downstream effects typically triggered by receptor activation. The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness in an estrogen/androgen-induced rat BPH model suggests that hormonal levels may impact its action

生物活性

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structure incorporates piperazine and triazole moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H33N3O4
  • Molecular Weight : 511.61 g/mol
  • CAS Number : 152735-23-4

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The triazole component may contribute to antimicrobial and anticancer activities through enzyme inhibition and receptor modulation.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Antitubercular Activity : A series of derivatives demonstrated promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
CompoundIC50 (μM)Activity
6a1.35Antitubercular
6e2.18Antitubercular

2. Anticancer Activity

The triazole moiety has been recognized for its anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example, a related compound exhibited cytotoxic effects on various cancer cell lines without significant toxicity to normal cells .

3. Neuropharmacological Effects

Given the presence of the piperazine structure, the compound may also influence neurotransmitter systems:

  • Serotonin Receptor Modulation : Piperazine derivatives are known to act as serotonin receptor antagonists or agonists, which can be beneficial in treating anxiety and depression disorders.

Study on Antimicrobial Efficacy

A recent study synthesized several piperazine-based compounds and evaluated their antimicrobial efficacy against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity for some derivatives, indicating the potential of similar structures in developing new antibiotics .

Evaluation of Cytotoxicity

In a cytotoxicity evaluation of related compounds on HEK-293 cells, several derivatives were found to be non-toxic at therapeutic concentrations, supporting their potential use in clinical settings .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4-(2-Chlorobenzyl)-1-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one ()
  • Core structure: Shares the triazoloquinazolinone scaffold but substitutes the 4-position with a 2-chlorobenzyl group instead of isobutyl.
  • Piperazine modification : The 3-methoxyphenyl substituent (vs. 4-methoxyphenyl in the target compound) alters electronic properties and steric bulk.
  • Pharmacological implications : The electron-withdrawing chlorine may reduce piperazine basicity, affecting receptor binding kinetics. The benzyl group increases lipophilicity (logP) compared to the isobutyl group .
2.1.2. Impurity MM0421.02 : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ()
  • Core structure: Replaces triazoloquinazolinone with a smaller triazolopyridinone ring.
  • Piperazine substituent : Lacks methoxy or halogen modifications, reducing electronic complexity.

Pharmacological and Physicochemical Properties

Parameter Target Compound 4-(2-Chlorobenzyl)-1-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}... MM0421.02
Molecular Weight ~650–700 g/mol (estimated) ~640–680 g/mol ~420–450 g/mol
logP (Lipophilicity) High (isobutyl, methoxyphenyl) Moderate-High (chlorobenzyl, methoxyphenyl) Moderate (phenylpiperazine)
Hydrogen Bond Acceptors 10+ (amide, triazole, quinazolinone, ether) 10+ 6–8 (pyridinone, triazole)
Receptor Target Hypotheses Adenosine A2A/3 receptors (piperazine), kinase inhibition (quinazolinone) Similar GPCR targets with potential off-target effects (chlorobenzyl) Serotonin/dopamine receptors

Key Research Findings

  • Target Compound vs. 4-(2-Chlorobenzyl) Analogue: The 4-methoxyphenyl group in the target compound may enhance selectivity for adenosine A2A receptors due to optimized electron-donating effects, whereas the 3-methoxyphenyl isomer in the analogue could exhibit mixed affinity for A1/A3 subtypes . The isobutyl substituent improves metabolic stability compared to the benzyl group, which is prone to oxidative metabolism .
  • Target Compound vs. MM0421.02: The triazoloquinazolinone core likely confers stronger kinase inhibition (e.g., EGFR or VEGFR) compared to triazolopyridinone, as quinazoline derivatives are established kinase inhibitors . Higher molecular weight and lipophilicity may reduce aqueous solubility but enhance blood-brain barrier penetration for CNS targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。